5-Bromofuro[2,3-b]pyridine 5-Bromofuro[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 220957-39-1
VCID: VC2032386
InChI: InChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
SMILES: C1=COC2=NC=C(C=C21)Br
Molecular Formula: C7H4BrNO
Molecular Weight: 198.02 g/mol

5-Bromofuro[2,3-b]pyridine

CAS No.: 220957-39-1

Cat. No.: VC2032386

Molecular Formula: C7H4BrNO

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromofuro[2,3-b]pyridine - 220957-39-1

Specification

CAS No. 220957-39-1
Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
IUPAC Name 5-bromofuro[2,3-b]pyridine
Standard InChI InChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
Standard InChI Key ILFJFOMSHYIUTA-UHFFFAOYSA-N
SMILES C1=COC2=NC=C(C=C21)Br
Canonical SMILES C1=COC2=NC=C(C=C21)Br

Introduction

Chemical Identity and Structural Characteristics

5-Bromofuro[2,3-b]pyridine is a bicyclic heterocyclic compound that combines a pyridine ring with a furan ring. The bromine atom at the 5-position offers opportunities for further chemical modifications, particularly through cross-coupling reactions.

Chemical Identifiers and Properties

The compound's essential chemical identifiers and physical properties are summarized in Table 1:

PropertyValue
Chemical Name5-Bromofuro[2,3-b]pyridine
CAS Number220957-39-1
Molecular FormulaC₇H₄BrNO
Molecular Weight198.02 g/mol
SMILESC1=COC2=NC=C(C=C21)Br
InChIInChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
InChIKeyILFJFOMSHYIUTA-UHFFFAOYSA-N
AppearanceWhite to yellow crystalline solid

Table 1: Chemical identifiers and properties of 5-Bromofuro[2,3-b]pyridine

Structural Features

The structure of 5-bromofuro[2,3-b]pyridine is characterized by a fused ring system where a furan ring is connected to a pyridine ring, with the oxygen atom of the furan adjacent to the nitrogen of the pyridine. This connectivity pattern creates a furo[2,3-b]pyridine scaffold. The bromine substituent at the 5-position provides a reactive site for various chemical transformations, particularly palladium-mediated cross-coupling reactions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-bromofuro[2,3-b]pyridine, with recent advances focusing on more efficient and scalable methods.

Advanced Synthetic Approaches

More recently, researchers have developed a concise 4-step synthesis of furo[2,3-b]pyridines with handles in the 3- and 5-positions for palladium-mediated cross-coupling reactions. This synthetic route has been optimized to require only one purification step by column chromatography and is amenable to scale-up on a multi-gram scale .

The key steps in this modern synthetic approach include:

  • Conversion of 2,5-dichloronicotinic acid to the tert-butyl ester

  • A tandem SNAr-cyclization reaction using tert-butyl 2-hydroxyacetate

  • TFA-mediated tert-butyl ester cleavage and decarboxylation

  • Conversion of the resulting 3-hydroxy group to a triflate for further functionalization

Chemical Reactivity and Transformations

The reactivity of 5-bromofuro[2,3-b]pyridine is primarily dictated by the presence of the bromine substituent and the heterocyclic ring system.

Bromine Reactivity

EntryCatalyst SystemConditionsSelectivityOutcome
1Pd₂(dba)₃, PBu₃tTHF, KF, rt, 16hBrNo reaction, SM recovered
2Pd₂(dba)₃, PBu₃tTHF, KF, 70°C, 16hBr37% yield at bromide
3Pd₂(dba)₃, PBu₃tPhMe, KF, 110°C, 16hBr61% yield at bromide
4Pd₂(dba)₃, PBu₃tDioxane, KF, 50°C, 16hBr63% yield at bromide
5PEPPSI-SiPrTHF, KF, rt, 16hBrNo reaction, SM recovered
6Pd(OAc)₂/PCy₃MeCN, KF, 70°C, 16hOTf51% yield at triflate

Table 2: Reaction conditions for selective functionalization of halogenated furopyridines

Applications in Medicinal Chemistry

The furo[2,3-b]pyridine framework, including 5-bromofuro[2,3-b]pyridine, has gained significant attention in medicinal chemistry due to its diverse biological activities.

Kinase Inhibitor Development

One of the primary applications of 5-bromofuro[2,3-b]pyridine is in the development of kinase inhibitors. The compound serves as an isosteric hinge binding replacement for the azaindole scaffold, which is commonly used in kinase inhibitor design. The furopyridine core allows for functionalization at the 3- and 5-positions, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies .

Anticancer Activity

Recent research has explored the anticancer potential of furopyridine derivatives. For example, a study on benzofuro[2,3-b]pyridine derivatives demonstrated their cytotoxic activity against various cancer cell lines, including neuroblastoma, hepatocellular carcinoma, human oral epidermoid, cervical, and breast cancer cell lines .

The derivatives showed promising selectivity against cancer cells compared to normal cells, with one compound exhibiting a selectivity index (SI) greater than 71 against HeLa cancer cells, significantly outperforming the standard drug Doxorubicin (SI=6.7) .

Other Biological Activities

The furo[2,3-b]pyridine framework is known for various biological activities, including:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Neurological applications

  • Potential as enzyme inhibitors

These diverse biological activities make 5-bromofuro[2,3-b]pyridine and its derivatives attractive targets for drug discovery efforts .

Related Compounds and Derivatives

Several structurally related compounds and derivatives of 5-bromofuro[2,3-b]pyridine have been reported in the literature, each with unique properties and applications.

Key Derivatives

Some important derivatives include:

  • 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde (CAS: 1299607-73-0): This derivative features a carbaldehyde functional group at the 2-position, which enhances its reactivity and potential for further functionalization .

  • 5-Bromofuro[2,3-b]pyridine-2-carboxylic acid: This compound contains a carboxylic acid functional group, offering opportunities for derivatization through esterification, amidation, and other transformations.

  • 5-bromo-2H,3H-furo[2,3-b]pyridin-3-one (CAS: 1256818-64-0): This derivative incorporates a ketone functionality in the furan ring, altering its electronic properties and reactivity patterns.

  • 5-Bromo-2-phenylfuro[2,3-b]pyridine (CAS: 431942-30-2): This compound features a phenyl substituent at the 2-position, potentially enhancing its interactions with biological targets through π-stacking and hydrophobic interactions .

Comparison with Pyrrolo Analogs

A structurally related but distinct compound is 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), also known as 5-bromo-7-azaindole. This compound replaces the oxygen in the five-membered ring with a nitrogen, resulting in different electronic properties and hydrogen-bonding capabilities .

Table 3 provides a comparison of key properties between 5-bromofuro[2,3-b]pyridine and 5-bromo-1H-pyrrolo[2,3-b]pyridine:

Property5-Bromofuro[2,3-b]pyridine5-Bromo-1H-pyrrolo[2,3-b]pyridine
CAS Number220957-39-1183208-35-7
Molecular FormulaC₇H₄BrNOC₇H₅BrN₂
Molecular Weight198.02 g/mol197.04 g/mol
Heteroatom in 5-membered ringOxygenNitrogen
Hydrogen bonding capabilityAcceptor onlyDonor and acceptor
Melting PointNot reported178.0-182.0°C

Table 3: Comparison of 5-bromofuro[2,3-b]pyridine and its pyrrolo analog

Future Research Directions

The versatility and reactivity of 5-bromofuro[2,3-b]pyridine position it as a valuable building block for future research in both synthetic organic chemistry and medicinal chemistry.

Synthetic Methodology Development

There remains significant potential for the development of more efficient and selective synthetic methods for the preparation and functionalization of 5-bromofuro[2,3-b]pyridine. Areas of interest include:

  • Catalyst development for more selective cross-coupling reactions

  • Direct C-H functionalization approaches

  • Flow chemistry methods for continuous production

Medicinal Chemistry Applications

The biological activities associated with the furo[2,3-b]pyridine scaffold suggest several promising directions for medicinal chemistry research:

  • Further exploration of 5-bromofuro[2,3-b]pyridine derivatives as kinase inhibitors

  • Investigation of anticancer applications, particularly against resistant cell lines

  • Development of targeted drug delivery systems incorporating furopyridine-based compounds

  • Exploration of other therapeutic areas including antimicrobial and neurological applications

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